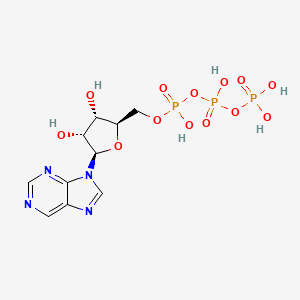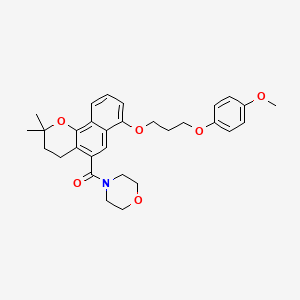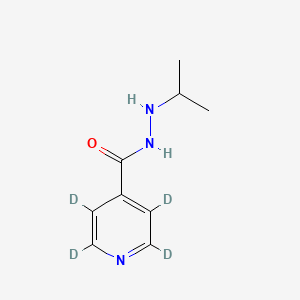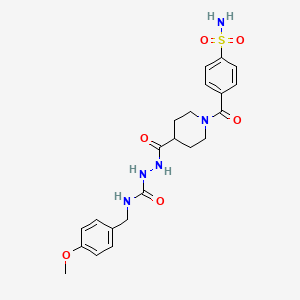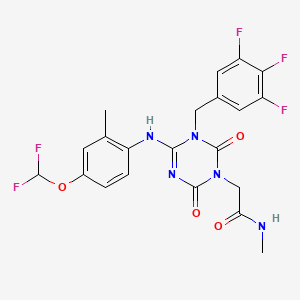
SARS-CoV-2 3CLpro-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-2 is a small molecule inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this protease can effectively block the replication of the virus, making this compound a promising candidate for antiviral therapy against COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The use of automated systems and advanced analytical techniques helps in monitoring the production process and ensuring the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 3CLpro-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound. These intermediates often possess different functional groups that contribute to the overall activity and stability of the final product .
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
SARS-CoV-2 3CLpro-IN-2 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving the viral polyproteins into functional units, which are essential for viral replication and transcription. The inhibition of 3C-like protease disrupts the viral life cycle and reduces the viral load in infected cells . The molecular targets and pathways involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue, which are crucial for the proteolytic activity .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: A covalent inhibitor of 3C-like protease, approved for the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3C-like protease, approved in Japan for COVID-19 treatment.
WU-04: A broad-spectrum non-covalent inhibitor of 3C-like protease, currently in clinical trials.
Uniqueness
SARS-CoV-2 3CLpro-IN-2 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, which may reduce the risk of off-target effects and improve its safety profile . Additionally, its broad-spectrum activity against various coronavirus strains makes it a valuable candidate for antiviral therapy .
Properties
Molecular Formula |
C21H18F5N5O4 |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-[4-[4-(difluoromethoxy)-2-methylanilino]-2,6-dioxo-3-[(3,4,5-trifluorophenyl)methyl]-1,3,5-triazin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H18F5N5O4/c1-10-5-12(35-18(25)26)3-4-15(10)28-19-29-20(33)31(9-16(32)27-2)21(34)30(19)8-11-6-13(22)17(24)14(23)7-11/h3-7,18H,8-9H2,1-2H3,(H,27,32)(H,28,29,33) |
InChI Key |
JHDIUUFGPILEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC2=NC(=O)N(C(=O)N2CC3=CC(=C(C(=C3)F)F)F)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


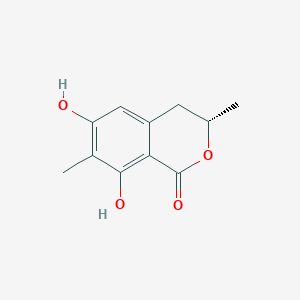
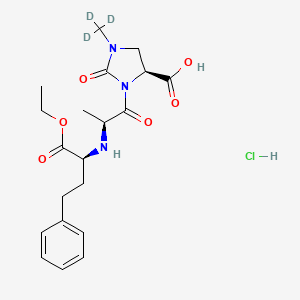
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)

![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
